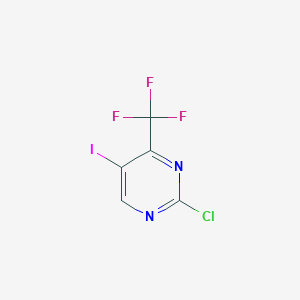
2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine and related compounds involves multiple steps, including halogenation, nucleophilic substitution, and the use of trifluoromethylthio substituents. For example, the reaction of 5-trifluoromethylthiosubstituted uracile and barbituric acid with POX3 (X = Cl, Br) leads to the formation of halogenated pyrimidines, which are precursors for further chemical transformations (Haas & Lieb, 1985).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the 2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine, showcases a planar geometry, which is typical for pyrimidine rings. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly employed to elucidate these structures. The presence of halogen atoms and the trifluoromethyl group influences the electronic properties and the overall stability of the molecule (Bunker et al., 2010).
Wissenschaftliche Forschungsanwendungen
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine demonstrates potential in the generation and functionalization of pyrimidines. Research indicates that these species are fairly stable when flanked by electron-withdrawing substituents like trifluoromethyl and halogens. This stability facilitates the production of carboxylic acids in high yields under certain conditions, highlighting the compound's relevance in organic synthesis (Schlosser, Lefebvre, & Ondi, 2006).
Halogen Shuffling in Pyridines
Another study explores the site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine. When treated with specific reagents, this compound can be converted into various derivatives, demonstrating its versatility in chemical transformations. This ability to undergo halogen shuffling makes it a valuable asset in chemical syntheses (Mongin, Tognini, Cottet, & Schlosser, 1998).
Development of Concise Syntheses
The development of concise and scalable syntheses of compounds related to 2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine is an area of interest. For instance, the synthesis of 2-chloro-5-(pyridin-2-yl) pyrimidine via Negishi cross-coupling is a practical approach, highlighting the compound's role as an intermediate in the synthesis of specific inhibitors (Pérez-Balado et al., 2007).
Inhibitors of Gene Expression
In the field of molecular biology, derivatives of 2-chloro-4-(trifluoromethyl)pyrimidine are studied as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. This research underscores the potential pharmaceutical applications of compounds derived from 2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine (Palanki et al., 2000).
Synthesis of Novel Compounds
The synthesis and characterization of novel compounds like 5-trifluoromethyl-pyridine-2-thione, potentially used as antithyroid drugs, demonstrate the broader applicative range of trifluoromethyl-substituted pyrimidines. Such studies expand our understanding of the chemical properties and potential uses of these compounds (Chernov'yants et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3IN2/c6-4-11-1-2(10)3(12-4)5(7,8)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLLTDZRPSTSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2487828.png)
![Ethyl 2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2487830.png)
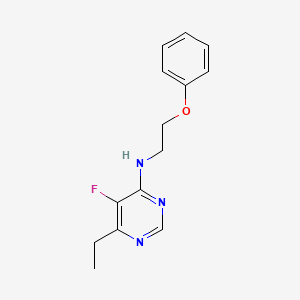
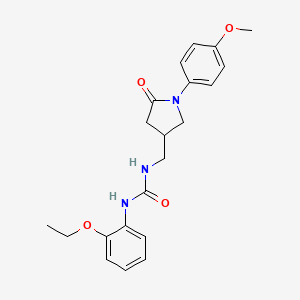
![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)
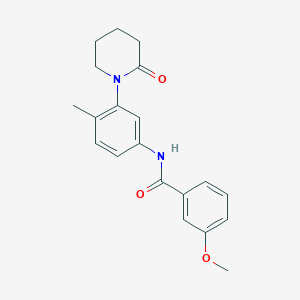
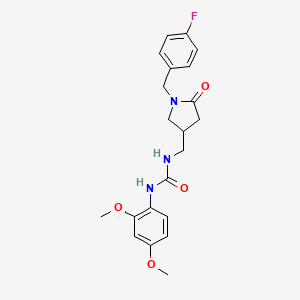
![N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2487838.png)
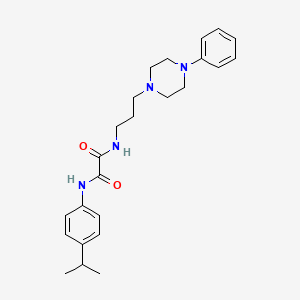
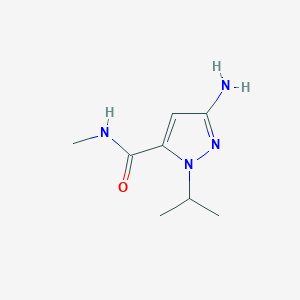
![4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2487842.png)
![(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2487844.png)
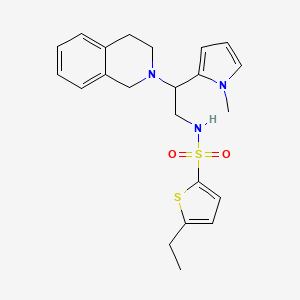
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2487849.png)